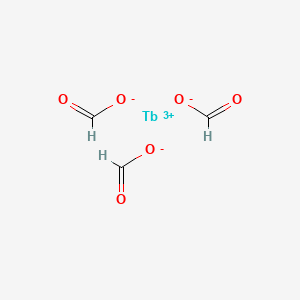

Terbium(3+) triformate

Description

Overview of Lanthanide Carboxylate Coordination Chemistry

Lanthanide carboxylate coordination chemistry is a rich and diverse field, driven by the unique electronic and bonding characteristics of the lanthanide elements. researchgate.netacs.orgrsc.orgmdpi.com The large ionic radii and high coordination numbers of lanthanide ions (Ln³⁺) allow for a wide variety of coordination geometries and the formation of extended structures. researchgate.netacs.orgacs.org Carboxylate ligands (RCOO⁻), with their versatile binding modes, are particularly well-suited for constructing these complex architectures. researchgate.netwikipedia.org They can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of discrete polynuclear clusters, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netrsc.orgwikipedia.org

Significance of Formate (B1220265) Ligands in Lanthanide Coordination Frameworks

The formate ligand (HCOO⁻), being the simplest carboxylate, holds a special place in lanthanide coordination chemistry. Its small size and versatile coordination capabilities allow it to bridge multiple lanthanide centers, facilitating the formation of robust and often intricate 3D frameworks. researchgate.netnih.gov The formate ligand can adopt various coordination modes, including μ₃-bridging, where it connects three metal ions. nih.gov This high connectivity is a key factor in the construction of stable, extended networks.

A notable aspect of formate ligand chemistry is its in situ generation during solvothermal synthesis. In many syntheses involving N,N-dimethylformamide (DMF) as a solvent, the DMF can hydrolyze under the reaction conditions to produce formate anions, which then incorporate into the final product. researchgate.net This has been observed in the formation of various lanthanide-organic frameworks. researchgate.net

Historical Context and Current Research Trajectories for Terbium(3+) Triformate

The study of terbium, discovered by Carl Gustaf Mosander in 1843, has a long history rooted in the separation and characterization of rare earth elements from minerals found in Ytterby, Sweden. wikipedia.orgnewworldencyclopedia.orgencyclopedia.comrsc.orgperiodic-table.com The isolation of pure terbium was not achieved until the development of ion exchange techniques. wikipedia.orgnewworldencyclopedia.org Terbium is a silvery-white, malleable, and ductile metal with the atomic number 65. wikipedia.orgperiodic-table.com It is a relatively stable rare earth element in air. newworldencyclopedia.orgperiodic-table.com

The investigation of terbium compounds, including this compound, is driven by the element's intriguing magnetic and luminescent properties. wikipedia.org Terbium(III) ions exhibit strong green luminescence, a characteristic that is harnessed in various applications, including phosphors for lighting and displays, and as probes in biological systems. rsc.orgnih.govtandfonline.combelmont.edunih.gov The magnetic properties of terbium are also of significant interest, with the metal exhibiting ferromagnetic ordering at low temperatures. periodic-table.comaps.org

Current research on this compound and related compounds focuses on several key areas:

Synthesis of Novel Frameworks: Researchers are exploring new synthetic methods, including solvothermal and hydrothermal techniques, to create novel terbium formate-based metal-organic frameworks (MOFs) with controlled dimensionality and porosity. nih.gov

Tuning Luminescent Properties: A major research thrust is the enhancement and tuning of the luminescence of terbium-containing materials. This includes strategies like co-doping with other lanthanide ions and the design of ligands that act as efficient "antennas" to sensitize the terbium(III) emission. tandfonline.comnih.govbelmont.edumdpi.com

Investigation of Magnetic Behavior: The magnetic properties of terbium-based coordination polymers are being investigated to understand the nature of magnetic exchange interactions between terbium ions and to develop new materials with potential applications in data storage and spintronics. aps.orgnih.govmdpi.com

Catalytic Applications: The Lewis acidic nature of the terbium(III) ion makes its coordination compounds potential catalysts for various organic transformations. nih.govnih.gov

The following sections will delve into the specific details of the synthesis, crystal structure, and the remarkable magnetic and luminescent properties of this compound.

Synthesis and Crystal Structure

Synthetic Methodologies

This compound and related mixed-ligand frameworks are typically synthesized under solvothermal or hydrothermal conditions. These methods involve heating the reactants in a sealed vessel at elevated temperatures and pressures. A common approach involves the reaction of a terbium(III) salt, such as terbium(III) nitrate (B79036) or terbium(III) chloride, with a source of formate. researchgate.netnih.gov As previously mentioned, formic acid or its salts can be used directly, or formate can be generated in situ from the decomposition of solvents like DMF. researchgate.net

For instance, a mixed-ligand terbium(III) coordination polymer containing both formate and oxalate (B1200264) ligands, [Tb(CHO₂)(C₂O₄)]n, was synthesized and its crystal structure determined. nih.govresearchgate.net

Crystallographic Data and Structural Analysis

Single-crystal X-ray diffraction studies have been instrumental in elucidating the structure of this compound-containing compounds. In the case of the mixed-ligand terbium(III) oxalate formate, the compound crystallizes in a three-dimensional coordination polymer structure. nih.gov

The terbium(III) ion in this structure is nine-coordinated, exhibiting a distorted tricapped trigonal–prismatic geometry. nih.gov The coordination sphere is composed of oxygen atoms from both the formate and oxalate ligands. nih.gov Specifically, each Tb(III) ion is coordinated to two chelating carboxylate groups from two oxalate ligands, two carboxylate oxygen atoms from another two oxalate ligands, and three oxygen atoms from three formate ligands. nih.gov The Tb-O bond lengths in this compound range from 2.4165(19) to 2.478(3) Å. nih.gov

The formate anions in this structure adopt a μ₃-bridging coordination mode, linking adjacent Tb(III) ions, while the oxalate anions exhibit a μ₄-chelating-bridging mode. nih.gov This intricate network of bridging ligands results in a highly connected 12-connected fcu topology with a point symbol of (3²⁴.4³⁶.5⁶). nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [Tb(CHO₂)(C₂O₄)]n |

| Coordination Number of Tb(III) | 9 |

| Coordination Geometry | Distorted tricapped trigonal–prismatic |

| Formate Coordination Mode | μ₃-bridging |

| Oxalate Coordination Mode | μ₄-chelating-bridging |

| Network Topology | fcu |

| Point Symbol | (3²⁴.4³⁶.5⁶) |

Magnetic and Luminescent Properties

This compound and its derivatives exhibit fascinating magnetic and luminescent properties that are a direct consequence of the electronic structure of the terbium(III) ion.

Structure

3D Structure of Parent

Properties

CAS No. |

3252-57-1 |

|---|---|

Molecular Formula |

C3H3O6Tb |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

terbium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

FSOYQOQQOQLTDJ-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tb+3] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth of Terbium 3+ Triformate

Solvothermal and Hydrothermal Synthesis Routes for Terbium(III) Formate (B1220265) Complexes

Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline materials from solutions under elevated temperatures and pressures. These methods facilitate the dissolution of reactants and promote the crystallization of products with high purity and crystallinity. While specific detailed protocols for the synthesis of pure terbium(3+) triformate are not extensively documented in publicly available literature, the synthesis can be inferred from the established procedures for other lanthanide formates and related terbium-containing coordination polymers.

Hydrothermal Synthesis:

Hydrothermal synthesis involves the use of water as the solvent in a sealed vessel, typically an autoclave, heated above its boiling point. This method is advantageous for its ability to control particle size, morphology, and crystallinity. sigmaaldrich.com For the synthesis of this compound, a typical procedure would involve the reaction of a terbium(III) salt, such as terbium(III) chloride (TbCl₃) or terbium(III) nitrate (B79036) (Tb(NO₃)₃), with a source of formate, such as formic acid (HCOOH) or a formate salt, in an aqueous solution. The pH of the solution can be a critical parameter, influencing the deprotonation of formic acid and the subsequent coordination to the terbium ion. Studies on other hydrothermally synthesized lanthanide compounds have shown that pH can significantly affect the particle size and morphology of the resulting crystals. sujps.com

A general representation of the reaction is: Tb³⁺ + 3HCOOH → Tb(HCOO)₃ + 3H⁺

To drive the reaction towards the product, the pH can be adjusted by adding a base, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃), to neutralize the acid produced. The reaction mixture is then sealed in an autoclave and heated to a specific temperature, typically in the range of 100-200 °C, for a duration that can range from several hours to a few days. After the reaction is complete, the autoclave is cooled down, and the resulting crystalline product is collected by filtration, washed with deionized water and a suitable organic solvent like ethanol (B145695) to remove any unreacted precursors, and finally dried.

Solvothermal Synthesis:

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. The choice of solvent is crucial as it can influence the solubility of the reactants, the reaction pathway, and the morphology of the final product. rsc.org For this compound, solvents like N,N-dimethylformamide (DMF), ethanol, or ethylene (B1197577) glycol could be used. In some cases, a mixture of solvents is employed to fine-tune the reaction conditions.

A solvothermal approach for this compound would involve dissolving a terbium(III) precursor and a formate source in a suitable organic solvent within a Teflon-lined autoclave. The reaction is then carried out at an elevated temperature, which is dependent on the boiling point of the solvent used. For instance, a solvothermal synthesis of a lanthanide metal-organic framework used a mixture of ethanol and DMF at 90 °C for 72 hours. acs.org The resulting crystalline product is then recovered using similar washing and drying procedures as in the hydrothermal method.

Controlled Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for the accurate determination of the crystal structure and for studying anisotropic physical properties. Several techniques can be employed for the single crystal growth of this compound from solution.

Slow Evaporation:

This is one of the simplest and most common methods for growing single crystals. A nearly saturated solution of this compound is prepared in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

Slow Cooling:

In this technique, a saturated solution of this compound is prepared at an elevated temperature. The solution is then cooled down slowly and in a controlled manner. As the temperature decreases, the solubility of the compound typically decreases, leading to the formation of single crystals. The rate of cooling is a crucial parameter; a slower cooling rate generally results in larger and higher-quality crystals.

Vapor Diffusion:

This method involves placing a concentrated solution of the compound to be crystallized in a small, open container. This container is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion:

In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. The slow diffusion at the interface of the two liquids leads to a gradual decrease in solubility and the formation of crystals.

For the growth of single crystals of lanthanide formates, solution-based methods are generally preferred. The selection of the appropriate solvent or solvent system is a key factor in obtaining crystals suitable for X-ray diffraction analysis.

Optimization of Reaction Parameters for Phase Purity and Crystallinity

The optimization of reaction parameters is crucial to obtain this compound with high phase purity and good crystallinity, free from amorphous phases or unwanted byproducts. Key parameters that can be controlled include:

Temperature: The reaction temperature in both hydrothermal and solvothermal synthesis affects the kinetics of the reaction and the solubility of the reactants and products. Higher temperatures can lead to faster reaction rates and can influence the crystal phase and size. For instance, in the hydrothermal synthesis of some nanomaterials, higher temperatures have been shown to facilitate the growth of larger crystals. researchgate.net

Reaction Time: The duration of the synthesis can impact the completeness of the reaction and the crystallinity of the product. Longer reaction times may allow for better crystal growth and can help in achieving thermodynamic equilibrium.

pH of the Solution: The pH plays a significant role, particularly in hydrothermal synthesis. It affects the speciation of the formate ligand and can influence the coordination environment around the terbium(III) ion. The pH can be adjusted using acids or bases to control the nucleation and growth of the crystals. Studies on the hydrothermal mobilization of rare-earth elements have highlighted the importance of pH in their transport and deposition. researchgate.net

Precursor Concentration: The concentration of the terbium salt and the formate source can influence the rate of nucleation and crystal growth. Higher concentrations may lead to faster precipitation and smaller crystallites, while lower concentrations can favor the growth of larger, more well-defined crystals.

Solvent Composition: In solvothermal synthesis, the choice of solvent or the ratio of solvents in a mixture can significantly alter the solubility of the precursors and the stability of the resulting framework, thereby affecting the final product's structure and morphology. rsc.org

Additives and Modulators: In some cases, additives or modulators can be introduced to the reaction mixture to control the crystal growth. These can be capping agents that bind to specific crystal facets, influencing the morphology, or they can be compounds that alter the ionic strength or viscosity of the solution.

A systematic study of these parameters is necessary to establish the optimal conditions for the synthesis of phase-pure and highly crystalline this compound.

| Parameter | Influence on Synthesis | Typical Range/Values |

| Temperature | Affects reaction kinetics, solubility, and crystallinity. Higher temperatures can promote the formation of more stable phases and larger crystals. | Hydrothermal: 100 - 200 °C Solvothermal: Dependent on solvent boiling point (e.g., 90 - 150 °C) |

| Reaction Time | Influences the completeness of the reaction and the degree of crystallinity. Longer times can lead to larger, more perfect crystals. | Several hours to several days (e.g., 12 - 72 hours) |

| pH | Controls the deprotonation of formic acid and the coordination to Tb³⁺. Affects nucleation and growth rates. | Can be varied from acidic to basic to control product formation. |

| Precursor Concentration | Affects the rate of nucleation versus crystal growth. Lower concentrations often favor larger crystals. | Typically in the millimolar (mM) range. |

| Solvent | Influences reactant solubility, reaction pathway, and product morphology in solvothermal synthesis. | Water (hydrothermal), DMF, Ethanol, Ethylene Glycol (solvothermal) |

Crystallographic and Structural Elucidation of Terbium 3+ Triformate

Magnetic Behavior

The magnetic properties of terbium-containing materials are of great fundamental and practical interest. aps.orgaps.orgnih.govmdpi.com The terbium(III) ion possesses a high magnetic moment due to its partially filled 4f electron shell. In coordination compounds, the magnetic behavior is influenced by the local coordination environment of the Tb(III) ion and the nature of the bridging ligands that mediate magnetic exchange interactions between adjacent metal centers.

In a study of a gadolinium(III) analogue, which is often used as a model for understanding magnetic interactions in lanthanide systems due to its isotropic nature, weak antiferromagnetic coupling was observed between the metal centers. researchgate.net Similar weak interactions can be expected in the corresponding terbium(III) formate (B1220265) frameworks. The study of the magnetic properties of these materials often involves measuring the magnetic susceptibility as a function of temperature.

| Property | Value |

|---|---|

| Magnetic Coupling | Antiferromagnetic |

| J value (cm⁻¹) | -0.0048 |

Luminescence Characteristics

Perhaps the most striking property of terbium(III) compounds is their intense green luminescence. nih.govtandfonline.combelmont.edunih.govbelmont.edu The trivalent terbium ion (Tb³⁺) is known for its characteristic emission spectrum, which arises from electronic transitions within the 4f shell. wikipedia.org When irradiated with ultraviolet light, the ligands in a terbium complex can absorb the energy and efficiently transfer it to the terbium ion, a process known as the "antenna effect". belmont.edu This energy transfer excites the Tb³⁺ ion to a higher energy level, from which it relaxes by emitting photons, resulting in the observed luminescence.

The emission spectrum of terbium(III) is dominated by a sharp peak around 545 nm, which corresponds to the ⁵D₄ → ⁷F₅ transition and is responsible for the characteristic green color. tandfonline.com The efficiency and lifetime of this luminescence can be influenced by the coordination environment of the terbium ion and the nature of the ligands. tandfonline.comnih.gov For example, the presence of water molecules coordinated to the terbium ion can quench the luminescence, while the use of appropriate organic ligands can enhance it. conicet.gov.ar

In the mixed-ligand terbium(III) oxalate (B1200264) formate, strong green photoluminescence is observed in the solid state at room temperature, indicating efficient energy transfer from the ligands to the terbium ion. nih.gov

Advanced Spectroscopic Characterization of Terbium 3+ Triformate

Electronic Absorption Spectroscopy for Ligand-to-Metal Charge Transfer Bands

Electronic absorption spectroscopy is a fundamental tool for investigating the electronic transitions within a compound. In the case of lanthanide complexes like Terbium(3+) triformate, the absorption spectrum is typically dominated by transitions within the ligand and, less commonly, by charge transfer bands.

The absorption spectra of terbium(III) complexes often display two types of bands: those corresponding to locally excited (LE) states within the organic ligand and intra-ligand charge transfer (ILCT) transitions. researchgate.net For instance, in complexes with more complex ligands featuring electron-donating and electron-withdrawing groups, distinct ILCT bands can be identified. researchgate.net In this compound, the formate (B1220265) ligand (HCOO⁻) is simple and lacks an extensive π-system, meaning its internal transitions occur at high energies in the deep UV region.

Ligand-to-metal charge transfer (LMCT) bands in lanthanide complexes are relatively rare and weak compared to those in d-block metal complexes. This is due to the deeply buried and shielded nature of the 4f orbitals. When they do occur, they provide information about the molecular orbitals of the ligand. researchgate.net In some ruthenium(III)-xanthine complexes, for example, two distinct LMCT bands are observed, which helps in understanding the ligand's molecular orbital energies. researchgate.net For this compound, any potential LMCT band from the formate ligand to the Tb³⁺ ion would likely be located in the deep UV region and could be masked by the ligand's own absorption. The primary absorption mechanism leading to Tb³⁺ luminescence is typically through the "antenna effect," where the organic ligand absorbs energy and transfers it to the metal ion. nih.govrsc.org

| Absorption Band Type | Typical Wavelength Region | Description |

| Ligand Internal Transitions (π→π)* | Deep UV (< 250 nm) | Excitation of electrons within the formate ligand. This is the primary absorption mechanism for sensitization. |

| Ligand-to-Metal Charge Transfer (LMCT) | UV Region | Involves the transfer of an electron from a ligand-based orbital to a metal-based 4f orbital. Generally weak and often unobserved for Tb³⁺ with simple ligands. researchgate.net |

| f-f Transitions | UV-Visible-NIR | Very weak, sharp absorption lines corresponding to transitions between 4f electronic levels of the Tb³⁺ ion. They have extremely low molar absorptivity due to being Laporte-forbidden. |

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Coordination Environment Probing

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for probing the molecular structure and bonding within this compound. horiba.com These complementary techniques provide a detailed fingerprint of the molecular vibrations. horiba.com The key focus is on the vibrational modes of the formate ligand and how they are perturbed upon coordination to the Tb³⁺ ion. This perturbation provides direct evidence of coordination and can reveal the coordination mode of the carboxylate group.

For a free formate ion, the symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching vibrations of the carboxylate group are key diagnostic peaks. Upon coordination to a metal ion, the frequencies of these vibrations shift. The magnitude of the separation between these two frequencies (Δν = νas - νs) is often used to infer the coordination mode (monodentate, bidentate chelating, or bidentate bridging).

First-principles calculations on similar layered borides show how IR and Raman spectra can provide a reliable theoretical basis for experimental studies and distinguish between similar crystal structures. nih.gov While specific spectra for this compound are not detailed in the provided results, the general principles of assigning vibrational modes are well-established. researchgate.netresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in this compound |

| ν(O-H) | 3200 - 3600 | Indicates the presence of coordinated or lattice water molecules, a common feature in hydrated metal formates. |

| ν(C-H) | 2800 - 3000 | C-H stretching vibration of the formate ligand. |

| νₐₛ(COO⁻) | 1550 - 1650 | Asymmetric stretching of the coordinated carboxylate group. Its position is sensitive to the coordination mode. |

| νₛ(COO⁻) | 1300 - 1450 | Symmetric stretching of the coordinated carboxylate group. |

| δ(O-C-O) | ~770 | Bending (scissoring) vibration of the carboxylate group. |

| ν(Tb-O) | 200 - 500 | Low-frequency vibrations corresponding to the stretching of the terbium-oxygen bond, directly probing the coordination. |

Luminescence Spectroscopy of this compound

Luminescence spectroscopy is the most significant technique for characterizing terbium(III) compounds due to their strong and sharp emission bands, which arise from 4f-4f electronic transitions.

The emission spectrum of this compound is characterized by a series of sharp, line-like bands resulting from transitions from the excited ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3, 2, 1, 0) levels of the ground state multiplet. nih.gov The most intense transition is typically the ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic green luminescence of terbium compounds. nih.gov The exact positions and splitting of these peaks are sensitive to the local symmetry of the Tb³⁺ ion, which is dictated by the coordination environment provided by the formate ligands and any water molecules. acs.org

The excitation spectrum, monitored at the main emission wavelength (e.g., 545 nm), reveals the energy pathways that populate the emissive ⁵D₄ state. researchgate.net This spectrum often consists of a broad band corresponding to ligand absorption (the antenna effect) and a series of sharp, weaker lines corresponding to direct excitation into higher-lying 4f levels of the Tb³⁺ ion. nih.gov

| Transition | Approximate Wavelength (nm) | Relative Intensity | Color |

| ⁵D₄ → ⁷F₆ | 485 - 491 | Strong | Blue-Green |

| ⁵D₄ → ⁷F₅ | 545 - 546 | Very Strong (Hypersensitive) | Green |

| ⁵D₄ → ⁷F₄ | 580 - 586 | Medium | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | 617 - 620 | Medium | Red |

| ⁵D₄ → ⁷F₂,₁,₀ | 650 - 680 | Weak | Red |

Table data compiled from typical values for Tb³⁺ complexes. nih.govnih.gov

Time-resolved luminescence spectroscopy measures the decay of the luminescence intensity following pulsed excitation. For Tb³⁺ complexes, this provides the lifetime (τ) of the ⁵D₄ excited state. This lifetime is a crucial parameter as it is highly sensitive to non-radiative deactivation pathways.

A primary quenching mechanism for excited Tb³⁺ is vibrational energy transfer to high-frequency oscillators, particularly O-H groups from coordinated water molecules. rsc.org Consequently, measuring the luminescence lifetime can be used to estimate the number of water molecules in the first coordination sphere of the terbium ion. The lifetime is typically longer in deuterated solvents (like D₂O) because O-D oscillators have a lower vibrational frequency, making the non-radiative energy transfer less efficient. rsc.org Lifetimes for terbium complexes can be quite long, often in the millisecond range, especially in the absence of efficient quenchers. rsc.orgnih.gov

| Parameter | Typical Value Range | Significance |

| Luminescence Lifetime (τ) in H₂O | 0.1 - 0.5 ms | Shorter lifetime indicates quenching by coordinated water molecules. rsc.org |

| Luminescence Lifetime (τ) in D₂O | 1 - 4 ms | Longer lifetime confirms quenching is primarily due to O-H oscillators. rsc.org |

| Number of Coordinated Water Molecules (q) | 0 - 3 | Can be estimated from the difference in decay rates in H₂O and D₂O. rsc.orgnih.gov |

Circularly Polarized Luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. mdpi.com It provides detailed information about the three-dimensional structure of the emitting species in the excited state. nih.gov

This compound, in its simple molecular form, is achiral. Therefore, it would not be expected to exhibit CPL activity. However, CPL can be induced in a Tb³⁺-containing system through several mechanisms. One approach is to coordinate a chiral ligand to the metal center, which creates a dissymmetric environment around the Tb³⁺ ion. nih.govrsc.org The chirality is then transferred to the metal-centered f-f transitions.

Another strategy involves incorporating the achiral luminophore into a chiral host matrix, such as a chiral metal-organic framework (MOF). nih.govnih.govrsc.org The chiral environment of the host can induce a CPL response from the guest molecule. nih.govsciopen.com The intensity of CPL is quantified by the luminescence dissymmetry factor, g_lum, which is the ratio of the CPL intensity to the total luminescence intensity. For Tb³⁺ complexes, the strongest CPL signals are typically observed for the hypersensitive transitions, like ⁵D₄ → ⁷F₅. nih.gov While no CPL data exists for this compound itself, the principles are demonstrated by other chiral terbium systems.

| System | Chiral Source | Transition | g_lum Value |

| [1a·Tb]³⁺ complex nih.gov | Chiral macrocyclic ligand | ⁵D₄ → ⁷F₅ | 0.05 |

| [Tb(PMIP)₃(R,R-Ph-PyBox)] mdpi.com | Chiral N,N-donor ligand | Hypersensitive transitions | |

| Chiral Tb-MOF | Chiral organic linker | ⁵D₄ → ⁷F₅ | 0.016 |

| Guest (MnCl₄²⁻) in Chiral Tb-MOF | Host-guest interaction | ⁵D₄ → ⁷F₅ | 0.071 |

Theoretical and Computational Investigations on Terbium 3+ Triformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful quantum-mechanical modeling method to investigate the electronic structure and bonding characteristics of lanthanide complexes, including terbium(3+) triformate. nih.govfigshare.com DFT calculations provide valuable insights into the nature of the metal-ligand interactions, which are crucial for understanding the photophysical properties of these materials. By approximating the many-electron problem to a computationally more manageable one based on the electron density, DFT allows for the detailed analysis of molecular orbitals and their energies.

Elucidation of Ligand Singlet and Triplet Energy Levels

A critical aspect of understanding the luminescence of terbium(3+) complexes is the determination of the ligand's singlet (S₁) and triplet (T₁) energy levels. nih.gov The efficient sensitization of the Tb³⁺ ion's luminescence relies on a multi-step process known as the "antenna effect." In this process, the organic ligand, in this case, the formate (B1220265) anion, absorbs incident light, promoting it to an excited singlet state (S₁). Through intersystem crossing, this energy is then transferred to a lower-lying triplet state (T₁). Subsequently, an intramolecular energy transfer from the ligand's triplet state to the resonant energy levels of the Tb³⁺ ion occurs, leading to the characteristic green emission of the metal ion.

For efficient energy transfer to occur, the energy of the ligand's triplet state (T₁) must be appropriately positioned relative to the emissive ⁵D₄ level of the Tb³⁺ ion (approximately 20,500 cm⁻¹). nih.gov DFT and its time-dependent extension (TD-DFT) are instrumental in calculating the energies of these singlet and triplet states. researchgate.net Quantum-chemical modeling can predict whether the energy transfer from the ligands to the central ion is favorable by comparing the calculated excited state energies. nih.gov If the energy gap between the ligand's T₁ state and the Tb³⁺ ⁵D₄ level is optimal, efficient sensitization and, consequently, strong luminescence are expected. Conversely, a significant mismatch in these energy levels can lead to inefficient energy transfer and weak or no luminescence from the terbium ion. nih.gov

The table below presents a hypothetical set of calculated singlet and triplet energy levels for the formate ligand in a this compound complex, illustrating the type of data obtained from DFT calculations.

| State | Energy (cm⁻¹) |

| Singlet (S₁) | 28,000 |

| Triplet (T₁) | 22,500 |

| Note: These values are illustrative and would be determined through specific DFT calculations for this compound. |

Computational Prediction of Energy Transfer Efficiency

The efficiency of this transfer is highly dependent on the energy difference between the donor (ligand triplet state) and the acceptor (Tb³⁺ excited state) levels, as well as the spatial overlap between the involved orbitals. A smaller energy gap generally facilitates more efficient energy transfer. Computational models can quantify this relationship and predict how modifications to the ligand structure might enhance the luminescence. For instance, substitutions on the ligand can alter its electronic properties, thereby tuning the triplet energy level for better resonance with the Tb³⁺ ion's accepting levels. nih.gov

Analysis of Metal-Ligand Covalency and Orbital Interactions

DFT calculations provide a detailed picture of the bonding between the terbium(III) ion and the formate ligands. While the bonding in lanthanide complexes is predominantly ionic, a degree of covalency, arising from the overlap of metal and ligand orbitals, plays a significant role in influencing the complex's properties. The analysis of molecular orbitals resulting from DFT calculations can reveal the extent of this covalent character.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules and predicting their optical absorption spectra. researchgate.netohio-state.edumdpi.com It is an extension of ground-state DFT and is particularly well-suited for calculating the energies of electronic transitions, such as those responsible for the absorption of light by the formate ligand in this compound. aps.orgaps.org

TD-DFT calculations can provide a theoretical UV-Vis absorption spectrum by determining the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. mdpi.com For this compound, this would involve calculating the π → π* transitions within the formate ligands. The accuracy of these predictions can be high, often showing good agreement with experimental spectra. mdpi.com This allows for the identification and assignment of the absorption bands observed in experimental measurements. By understanding the nature of these optical transitions, researchers can gain deeper insights into the initial step of the luminescence process, which is the absorption of energy by the ligand "antenna."

Ligand Field Theory and Crystal Field Parameterization for Tb(III) Ions

Ligand Field Theory (LFT) and the more simplified Crystal Field Theory (CFT) are theoretical frameworks used to describe the electronic structure of transition metal and rare-earth ions in complexes. rsc.org These theories focus on the effects of the surrounding ligands on the d or f orbitals of the central metal ion. In the case of this compound, the formate ligands create an electrostatic field, known as the crystal field, which removes the degeneracy of the Tb³⁺ ion's 4f orbitals. chemrxiv.org

The magnitude of this splitting is described by a set of crystal field parameters (CFPs). rsc.orgresearchgate.net These parameters can be determined experimentally from high-resolution spectroscopic data or calculated using ab initio methods. rsc.org The CFPs for Tb(III) in the triformate complex would quantify the strength of the interaction between the terbium ion and the formate ligands. The analysis of these parameters provides valuable information about the symmetry of the coordination environment and the nature of the metal-ligand bonding. A larger crystal field splitting can be indicative of stronger metal-ligand interactions.

The table below shows a representative set of crystal field parameters for a lanthanide ion in a given coordination environment.

| Parameter | Value (cm⁻¹) |

| B²₀ | 250 |

| B⁴₀ | -400 |

| B⁶₀ | 50 |

| Note: These are example parameters and the actual values for this compound would need to be determined specifically for that complex. |

Advanced Many-Body Simulations (e.g., Dynamical Mean-Field Theory)

For a more rigorous treatment of electron correlation effects, which can be significant in lanthanide systems, advanced many-body simulation techniques like Dynamical Mean-Field Theory (DMFT) can be employed. arxiv.orgarxiv.org DMFT is a non-perturbative method that maps a complex lattice problem, such as a crystal of this compound, onto a simpler quantum impurity model that can be solved more readily. arxiv.org This approach goes beyond the static mean-field picture of DFT and can capture dynamic correlation effects. arxiv.org

In the context of this compound, DMFT could be used to investigate the electronic structure with a higher level of accuracy, particularly concerning the strongly correlated 4f electrons of the terbium ion. arxiv.org This can lead to a more refined understanding of the electronic band structure and the density of states. arxiv.org While computationally demanding, DMFT offers the potential for a more complete description of the electronic properties of this compound, especially in the solid state.

Luminescence Properties and Energy Transfer Mechanisms in Terbium 3+ Triformate

Mechanism of Sensitized Luminescence: The "Antenna Effect" in Terbium(III) Formate (B1220265) Complexes

The luminescence of Terbium(3+) triformate is primarily driven by a mechanism known as sensitized luminescence or the "antenna effect". acs.orgedp-open.org The Tb³⁺ ion itself has very small molar extinction coefficients, meaning it absorbs light very inefficiently. nih.gov To overcome this limitation, the formate (HCOO⁻) ligands act as "antennas." nih.govnih.gov

The process unfolds in several key steps:

Light Absorption: The organic ligand, in this case, the formate anion, absorbs incident ultraviolet (UV) radiation, transitioning from its ground electronic state (S₀) to an excited singlet state (S₁). edp-open.orgresearchgate.net

Energy Transfer (ET): The energy from the ligand's triplet state is transferred non-radiatively to the terbium(III) ion. This transfer excites a 4f electron in the Tb³⁺ ion from its ⁷F ground state manifold to an emissive ⁵D₄ excited state. researchgate.netnih.gov For this energy transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. nih.gov

Luminescent Emission: The excited Tb³⁺ ion then relaxes by emitting a photon, producing its characteristic sharp, green luminescence. The most prominent emission corresponds to the ⁵D₄ → ⁷F₅ transition, which is responsible for the bright green color. nih.govnih.gov

This entire sequence allows for the efficient population of the Tb³⁺ emissive state, bypassing the ion's own poor absorption capabilities and resulting in significantly enhanced luminescence intensity. edp-open.orgnih.gov

Intramolecular Energy Transfer Pathways from Formate Ligand to Terbium(III) Ion

The transfer of energy from the excited formate ligand to the Tb³⁺ ion is the critical link in the antenna effect. After the formate ligand absorbs a photon and populates its excited triplet state (T₁), this energy must be efficiently passed to the metal center.

The primary pathway for this intramolecular energy transfer involves the non-radiative transfer from the ligand's T₁ state to the ⁵D₄ emissive level of the Tb³⁺ ion. researchgate.netnih.gov The efficiency of this process is governed by several factors, but a key requirement is that the energy of the ligand's triplet state (E(T₁)) must be slightly higher than the energy of the Tb³⁺ ion's accepting level (E(⁵D₄) is approximately 20,500 cm⁻¹). nih.govresearchgate.net

If the energy gap, ΔE = E(T₁) - E(⁵D₄), is too small, a back-energy transfer from the Tb³⁺ ion to the ligand's triplet state can occur, especially at higher temperatures. This provides a non-radiative pathway for the ion to lose its excitation energy, thus quenching the luminescence. nih.govrsc.org

If the gap is too large, the efficiency of the forward energy transfer can be reduced.

The transfer itself can occur through different mechanisms, with the Dexter exchange mechanism often being dominant for such complexes. nih.govnih.gov This is a short-range interaction that requires orbital overlap between the ligand and the metal ion, where electrons are effectively exchanged between the donor (ligand) and acceptor (Tb³⁺). nih.gov The coordination of the formate ligand directly to the terbium ion facilitates this necessary proximity.

Factors Influencing Luminescence Quantum Yields and Luminescence Efficiency

Ligand Triplet State Energy: As discussed previously, the energy of the formate ligand's triplet state is paramount. An optimal energy gap between the ligand's triplet state and the Tb³⁺ ⁵D₄ level maximizes forward energy transfer and minimizes back-transfer, leading to a higher quantum yield. nih.gov Modifications to the ligand structure can tune this triplet energy and significantly impact efficiency. nih.gov

Non-radiative Deactivation Pathways: The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, in the immediate vicinity of the Tb³⁺ ion can lead to non-radiative deactivation. nih.gov The energy of the excited Tb³⁺ ion is dissipated as vibrational energy (phonons) into these bonds, quenching the luminescence and lowering the quantum yield. researchgate.net Therefore, anhydrous forms of terbium formate are expected to be more luminescent.

Structural Rigidity: A more rigid coordination environment around the Tb³⁺ ion can reduce vibrational and rotational motions that provide non-radiative decay pathways. This rigidity helps to ensure that the absorbed energy is channeled more efficiently towards light emission. nih.gov

Temperature: At higher temperatures, thermal energy can become sufficient to promote the non-radiative back-energy transfer from the Tb³⁺ ion to the ligand's triplet state. This thermal depopulation of the ⁵D₄ level is a significant cause of reduced quantum yield and shorter luminescence lifetimes at elevated temperatures. rsc.org

Table 1: Research Findings on Factors Influencing Terbium(III) Luminescence

| Factor | Influence on Luminescence | Research Finding |

| Ligand Modification | Can significantly increase the photoluminescence quantum yield (Φ). | Attaching a methyl group to the ligand backbone in a Tb(III) complex increased the quantum yield from 21% to 67% by minimizing thermally active non-radiative pathways. nih.gov |

| Substituents on Ligand | Electron-acceptor or -donor properties of substituents alter the ligand's triplet energy level (T₁). | For a series of dinuclear Tb(III) complexes, ligands with electron-acceptor substituents (Cl, COOCH₃) were better sensitizers, resulting in quantum yields approximately five times greater than those with other substituents. nih.gov |

| Temperature | Can cause thermal depopulation of the Tb³⁺ emissive level back to the ligand triplet state. | Investigations into terbium(III) chelates established that the temperature dependence of the ⁵D₄ lifetime is caused by this thermal depopulation mechanism. rsc.org |

| Coordinated Water | O-H oscillators from water molecules provide a non-radiative deactivation pathway, quenching luminescence. | Coordinated water molecules can quench Tb³⁺ luminescence by nearly an order of magnitude due to vibronic coupling. researchgate.net |

Effects of Heterometallic Doping and Co-ligands on Terbium(III) Emission Characteristics

The introduction of other metal ions (heterometallic doping) or additional types of ligands (co-ligands) into the terbium formate structure can profoundly alter its luminescent properties.

Heterometallic Doping: Doping the terbium formate lattice with other metal ions can either enhance or quench the luminescence, depending on the nature of the dopant.

Quenching: The introduction of certain transition metal ions, such as copper(II) (Cu²⁺), can lead to severe or complete quenching of the Tb³⁺ luminescence. This occurs because the d-metal ions can introduce new energy levels that facilitate non-radiative energy transfer from the excited Tb³⁺ ion.

Sensitization/Energy Transfer: Doping with other lanthanide ions can lead to complex energy transfer phenomena. For instance, co-doping with ions like cerium(III) (Ce³⁺) can enhance Tb³⁺ emission if the Ce³⁺ acts as a sensitizer. jlu.edu.cn Conversely, co-doping with ions like europium(III) (Eu³⁺) can lead to Tb³⁺ → Eu³⁺ energy transfer, quenching the green Tb³⁺ emission while sensitizing the red Eu³⁺ emission.

Co-ligands: The incorporation of co-ligands alongside formate can tune the properties of the resulting complex. For example, a mixed-ligand coordination polymer containing both oxalate (B1200264) and formate ligands has been synthesized. nih.gov The presence of the oxalate co-ligand contributes to the formation of a stable three-dimensional framework. While the formate itself acts as a sensitizer, other co-ligands, particularly those with aromatic character like substituted pyridines or β-diketones, are often introduced specifically to act as more efficient antennas, further enhancing the luminescence intensity. nih.govnih.gov These ancillary ligands can improve the absorption cross-section and optimize the energy transfer to the Tb³⁺ ion. nih.gov

Table 2: Effects of Doping and Co-ligands on Terbium(III) Carboxylate Luminescence

| Modification | System Studied | Observed Effect | Mechanism |

| Heterometallic Doping | Addition of Cu(II) to a terbium(III) oxydiacetate solution | Complete quenching of Tb³⁺ luminescence | Formation of a heterometallic [{Cu₃Tb₂(oda)₆(H₂O)₆}·12H₂O]n polymer. |

| Co-ligand | Mixed-ligand polymer with oxalate and formate, [Tb(CHO₂)(C₂O₄)]n | Strong green photoluminescence | The combination of ligands creates a stable 3D framework that supports the characteristic Tb³⁺ emission. nih.gov |

| Ancillary Ligands | Tb(III) complexes with a main ligand and ancillary nitrogen donor ligands | Ancillary ligands sensitize the Tb³⁺ ion, enhancing luminescence efficiency. | The combination of ligands improves the overall energy transfer process to the metal center. nih.gov |

| Heterometallic Doping | La³⁺ doping in Gd₂O₂S:Tb³⁺ phosphor | Luminescence intensity was enhanced by 1.9 times at 60 mol% La³⁺ doping. | La³⁺ doping induced lattice distortion and enhanced the electronegativity of the sulfur layer, improving optical properties. ykcs.ac.cn |

Temperature-Dependent Luminescence and its Potential in Thermometry

The luminescence of this compound, like many lanthanide complexes, exhibits a notable dependence on temperature. rsc.org This sensitivity arises primarily from the competition between radiative (light emission) and non-radiative decay processes. As temperature increases, non-radiative pathways, particularly the thermal back-transfer of energy from the excited ⁵D₄ state of Tb³⁺ to the ligand's triplet state, become more probable. rsc.org This leads to a decrease in both the luminescence intensity and the excited-state lifetime. researchgate.net

This predictable temperature dependence opens up the possibility of using this compound as a luminescent thermometer. nih.govrsc.org Luminescent thermometry is a non-contact method for measuring temperature with high spatial resolution. There are two main approaches:

Lifetime-Based Thermometry: This more robust method measures the luminescence decay lifetime (τ), which also decreases with temperature but is an intrinsic property of the material and is not affected by concentration or excitation intensity fluctuations. researchgate.net Studies on related Tb³⁺ complexes have demonstrated a strong dependence of lifetime on temperature in the physiologically relevant range of 15 to 65 °C, making them promising for optical sensing. researchgate.net

By calibrating the change in luminescence intensity or lifetime against temperature, the material can serve as a highly sensitive, remote thermal probe. csic.es

Luminescence Quenching Mechanisms by External Species and Environmental Factors

The luminescence of this compound can be significantly diminished or "quenched" by a variety of external factors. Quenching refers to any process that decreases the intensity of fluorescence or phosphorescence.

Solvent Molecules: The most common quenchers are molecules with high-frequency vibrations, especially the O-H oscillators found in water. nih.gov When water molecules are coordinated directly to the Tb³⁺ ion, the ion's excitation energy can be non-radiatively transferred to the vibrational modes of the water molecules, dissipating the energy as heat instead of light. researchgate.net This is a major reason why anhydrous lanthanide complexes are often much more luminescent than their hydrated counterparts.

Transition Metal Ions: As mentioned in section 6.4, certain transition metal ions, particularly Cu²⁺, are effective quenchers. This can happen through several mechanisms, including energy transfer from the excited Tb³⁺ to the d-levels of the transition metal or through the formation of non-luminescent heterometallic species. researchgate.net

pH: The pH of the surrounding environment can influence luminescence. In some systems, luminescence is quenched under acidic conditions. nih.gov This can be due to the protonation of the ligand, which can alter its ability to absorb or transfer energy, or due to changes in the coordination sphere of the Tb³⁺ ion.

Concentration Quenching: At very high concentrations of Tb³⁺ ions, the luminescence intensity can decrease. This occurs when the distance between adjacent Tb³⁺ ions becomes small enough (typically < 1.6 nm) for energy transfer to occur between them. ykcs.ac.cn This ion-ion interaction can lead to energy migration to quenching sites within the material, resulting in non-radiative decay. mdpi.com

Advanced Functional Applications of Terbium 3+ Formate Materials

Development of Luminescent Materials for Optoelectronics and Displays

Terbium(III)-based materials are highly prized for their brilliant green photoluminescence, making them ideal candidates for applications in solid-state lighting, displays, and optical devices. qsrarematerials.comnih.gov This luminescence arises from the f-f electronic transitions within the Tb³⁺ ion, specifically the ⁵D₄ → ⁷Fₙ transitions (where n = 6, 5, 4, 3), which produce sharp, characteristic emission peaks. nih.govmdpi.com The most intense of these is the ⁵D₄ → ⁷F₅ transition, which is responsible for the signature green color. nih.gov

A key mechanism for achieving bright emission in terbium complexes is the "antenna effect". tandfonline.combelmont.edu In this process, the organic ligand (e.g., formate (B1220265) or another carboxylate) absorbs incident light (typically UV) and efficiently transfers the excitation energy to the central Tb³⁺ ion, which then emits light. tandfonline.comnih.gov This process overcomes the typically low absorption efficiency of the lanthanide ion itself.

Research on terbium(III) carboxylate MOFs demonstrates their potential in optoelectronics. For instance, studies on heteroleptic terbium(III) complexes have shown that the coordination environment significantly influences their photoluminescent properties. nih.gov The emission spectra of these materials consistently show the four main characteristic peaks of Tb³⁺.

Table 1: Characteristic Emission Peaks of Tb³⁺ in Luminescent Materials

| Transition | Wavelength (nm) |

|---|---|

| ⁵D₄ → ⁷F₆ | ~487-491 |

| ⁵D₄ → ⁷F₅ | ~545-546 |

| ⁵D₄ → ⁷F₄ | ~584-586 |

| ⁵D₄ → ⁷F₃ | ~617-623 |

Data compiled from multiple sources. nih.govmdpi.commdpi.com

The development of materials that emit white light is another significant area of research, with applications in next-generation lighting. edp-open.org By carefully mixing green-emitting terbium complexes with complexes of other lanthanides that emit different colors (e.g., red-emitting europium), it is possible to produce powders that generate white light under UV irradiation. edp-open.org The precise color coordinates can be tuned by adjusting the composition of the mixture. edp-open.org

Design and Engineering of Chemo- and Biosensors for Analytical Detection

The luminescence of terbium(III) formate and related carboxylate complexes is highly sensitive to the local chemical environment, a property that is exploited in the design of chemo- and biosensors. mdpi.com The principle often relies on the quenching (decrease) or enhancement of the Tb³⁺ emission upon interaction with a target analyte. mdpi.comrsc.org

Terbium-based MOFs have been successfully engineered as highly sensitive and selective luminescent sensors for various substances. For example, a terbium MOF demonstrated the ability to detect different nitroaromatic molecules, which are common components of explosives. mdpi.comresearchgate.net The emission intensity of the MOF was progressively quenched upon the addition of micromolar concentrations of analytes like nitrobenzene (B124822) and 2-nitrotoluene. mdpi.com For certain analytes, the quenching effect showed a linear dependence on concentration, allowing for quantitative detection with limits of detection (LOD) in the nanomolar range. mdpi.comresearchgate.net

Table 2: Luminescent Sensing of Nitroaromatics using a Terbium-MOF

| Analyte | Quenching Effect | Limit of Detection (LOD) |

|---|---|---|

| Nitrobenzene | ~50% decrease at 9-10 µM | Not specified |

| 2-Nitrotoluene | ~3x decrease in intensity | Not specified |

| 3-Nitrotoluene | Linear at micromolar concentrations | ~350 nM |

| 4-Nitro-m-xylene | ~5x decrease in intensity | ~350 nM |

Data sourced from a study on a specific Tb(III)-carboxylate MOF. mdpi.comresearchgate.net

Similarly, hollow terbium-MOF spheres have been developed for the selective detection of ferric ions (Fe³⁺) in aqueous solutions. rsc.orgrsc.org The luminescence of these Tb-MOFs was significantly quenched in the presence of Fe³⁺ ions, while other metal ions had a negligible effect, demonstrating high selectivity. rsc.org The quenching was so effective that the luminescence was almost completely extinguished at a Fe³⁺ concentration of 150 µM. rsc.org

In the realm of biosensing, researchers have developed novel probes by taking advantage of the unique properties of terbium. One approach involves using a protein, lanmodulin, which has an exceptionally high affinity for rare earth elements. psu.edutechexplorist.com By modifying this protein, a highly specific sensor for terbium was created, which can detect low concentrations of the element in complex environmental samples like acid mine drainage. psu.edusciencedaily.com Another innovative biosensor uses a terbium(III) chelate to detect intracellular zinc ions (Zn²⁺). nih.gov The luminescence of the terbium complex is very weak on its own but is strongly enhanced upon binding with Zn²⁺, enabling the detection and imaging of this important ion within living cells. nih.gov

Catalytic Applications of Terbium(III) Formate Complexes

The terbium(III) ion can function as a Lewis acid, a substance that can accept an electron pair. This property allows terbium formate complexes and related MOFs to act as effective catalysts in various organic reactions. nih.govrsc.org The porous structure of MOFs provides a microenvironment where substrates can approach the catalytically active Lewis acid sites (the Tb³⁺ ions), facilitating chemical transformations. rsc.org

A novel 3D terbium-MOF has been shown to be a highly efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes, an important carbon-carbon bond-forming reaction. nih.govrsc.org The catalyst demonstrated good recyclability, maintaining its activity for at least three cycles without a significant drop in yield. nih.govrsc.org

Another study utilized a terbium-organic framework as a heterogeneous Lewis acid catalyst for the synthesis of β-aminoalcohols from epoxides and amines. researchgate.net The catalyst proved to be efficient and reusable, showcasing excellent selectivity and yielding high product quantities. researchgate.net The stability of the MOF's structure after the reaction confirmed its robustness as a heterogeneous catalyst. researchgate.net

Table 3: Performance of a Tb-MOF as a Lewis Acid Catalyst

| Reaction | Key Feature | Performance Metric |

|---|---|---|

| Cyanosilylation of Aldehydes | High Turnover Number (TON) | TON = 460 (solvent-free) |

| Cyanosilylation of Aldehydes | Recyclability | Reusable for at least 3 cycles |

| Synthesis of β-aminoalcohols | Selectivity & Yield | Excellent selectivity, high yield |

| Synthesis of β-aminoalcohols | Reusability | Recyclable up to 10 times |

Data compiled from studies on different Tb-MOFs. nih.govrsc.orgresearchgate.net

Terbium(III) ions can also play a crucial role in photocatalysis, a process that uses light to drive chemical reactions, often for environmental remediation or energy production. nih.govnih.gov While terbium formate itself may not be the primary photocatalyst, its incorporation into semiconductor materials can significantly modify their photocatalytic activity.

A study on titanium dioxide (TiO₂) and cerium dioxide (CeO₂) doped with terbium(III) ions investigated their effectiveness in degrading methylene (B1212753) blue, a common industrial pollutant. nih.gov The results showed that doping with terbium had distinct effects on the two metal oxides. For TiO₂, the presence of Tb³⁺ favored the formation of the highly photocatalytic anatase phase and decreased the nanoparticle size. nih.gov Conversely, for CeO₂, terbium doping reduced the band gap and particle size. nih.gov Interestingly, the photocatalytic activity was found to decrease as the concentration of terbium increased, suggesting that an optimal doping level is critical. nih.gov Nonetheless, the study highlighted that these materials could be promising for treating industrial effluents, especially when using solar radiation as the light source. nih.gov

Terbium(III) Formate as a Doping Agent in Hybrid Materials and Composites

Beyond its direct use in complexes, terbium(III) is a valuable doping agent for imparting or enhancing the functional properties of various host materials. wikipedia.org Doping involves intentionally introducing a small amount of terbium into the crystal lattice of another material, thereby creating a hybrid with new or improved characteristics.

In the field of luminescent materials, doping a host MOF with Tb³⁺ can create highly efficient emitters. mdpi.com Furthermore, co-doping a terbium-based MOF with other non-luminescent lanthanide ions like yttrium (Y³⁺), gadolinium (Gd³⁺), or lanthanum (La³⁺) can paradoxically enhance the luminescent output. mdpi.comscispace.com For example, in a terbium terephthalate (B1205515) MOF, substituting 50% of the Tb³⁺ ions with Y³⁺, Gd³⁺, or La³⁺ ions resulted in a significant enhancement of the photoluminescence quantum yield by up to 1.6 times. mdpi.comscispace.com This is attributed to the reduction of concentration quenching, an effect where an excessively high concentration of luminescent ions leads to self-quenching and reduced emission. mdpi.com

In electronic and semiconductor applications, terbium doping is used to modify material properties. Doping indium oxide (In₂O₃) with terbium has been shown to improve the stability of thin-film transistors. mdpi.com The terbium ions effectively passivate oxygen vacancies in the semiconductor material, which are defects that can negatively impact device performance. mdpi.com This leads to devices with lower off-state currents, higher switching ratios, and improved stability under stress. mdpi.com

Table 4: Effects of Terbium(III) as a Doping Agent

| Host Material | Effect of Tb³⁺ Doping | Application |

|---|---|---|

| Terbium Terephthalate MOF | Co-doping with Y³⁺, Gd³⁺, or La³⁺ enhances photoluminescence quantum yield. | Luminescent Materials |

| Titanium Dioxide (TiO₂) | Favors anatase phase formation, decreases nanoparticle size. | Photocatalysis |

| Cerium Dioxide (CeO₂) | Reduces band gap and particle size. | Photocatalysis |

| Indium Oxide (In₂O₃) | Passivates oxygen vacancies, improves transistor stability. | Electronics |

Data compiled from multiple sources. mdpi.comnih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Advancements in Terbium(3+) Triformate Research

Advancements in the broader field of terbium coordination polymers have laid the essential groundwork for future studies on this compound. Key progress has been made in understanding the synthesis, structure, and fundamental properties of similar materials.

Structural Characterization : Research on mixed-ligand terbium(III) coordination polymers containing formate (B1220265), such as poly[(μ3-formato)(μ4-oxalato)terbium(III)], has provided significant structural insights. nih.gov X-ray diffraction studies have revealed that terbium(III) ions in such frameworks are often nine-coordinated, adopting a distorted tricapped trigonal prismatic geometry. nih.gov These three-dimensional polymer networks exhibit high thermal stability, withstanding temperatures up to 623 K. nih.gov This foundational knowledge on how formate ligands coordinate with terbium(III) is critical for predicting and analyzing the structure of pure this compound.

Photoluminescence Properties : A hallmark of terbium(III) compounds is their strong green photoluminescence, a property that has been extensively studied. nih.govwikipedia.org The characteristic emission is due to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. wikipedia.org In related formate-containing polymers, strong green photoluminescence has been observed in the solid state at room temperature. nih.gov Studies on various terbium complexes have shown that the ligand environment, including the presence of sensitizing organic ligands (the "antenna effect"), can significantly enhance luminescence efficiency. belmont.edu The luminescence response is also sensitive to the material's hydration state and local atomic structure. nih.gov

Magnetic Properties : Terbium compounds are known for their interesting magnetic behaviors, including ferromagnetic and antiferromagnetic ordering at low temperatures. arxiv.orgaps.org Research on binuclear terbium(III) phthalocyaninate complexes has demonstrated ferromagnetic coupling between the terbium centers. mdpi.com The magnetic properties are highly dependent on the crystal structure and the distances between terbium ions. For instance, triple-decker terbium(III) phthalocyaninates exhibit single-molecule magnet (SMM) behavior, a key area of interest for high-density information storage. mdpi.com While the magnetic properties of this compound itself are yet to be detailed, the characteristics of other terbium compounds suggest it could be a fruitful area of investigation.

| Research Area | Key Finding | Significance for this compound | Reference |

|---|---|---|---|

| Structural Analysis | In a mixed-ligand formate/oxalate (B1200264) polymer, Tb(III) is nine-coordinated in a 3D network with high thermal stability (up to 623 K). | Provides a model for the likely coordination environment and structural stability of this compound. | nih.gov |

| Photoluminescence | Exhibits strong, characteristic green emission in the solid state at room temperature. | Suggests potential for use in luminescent materials and sensors. | nih.govwikipedia.org |

| Magnetic Behavior | Other terbium complexes show single-molecule magnet (SMM) behavior and ferromagnetic coupling. | Indicates that this compound could possess interesting magnetic properties for investigation. | mdpi.com |

Emerging Research Frontiers and Unexplored Potential

The unique electronic configuration of the terbium(III) ion positions its compounds, including the relatively unexplored this compound, for application in several cutting-edge fields.

Advanced Luminescent Materials : The brilliant and sharp green emission of Tb³⁺ is a significant asset. wikipedia.orgwikipedia.org Future research could focus on integrating this compound into novel materials for solid-state lighting, displays, and optical sensors. A key frontier is the development of "thermo-sensing" thin films, where luminescence intensity changes predictably with temperature. Such materials have been fabricated using other terbium complexes and could find use in specialized applications like aerospace wind-tunnel experiments. researchgate.net Furthermore, developing methods to create highly luminescent powders and polymer-integrated materials is a promising direction. researchgate.net

Single-Molecule Magnets (SMMs) : The potential for certain terbium(III) complexes to function as SMMs opens up possibilities in molecular spintronics and high-density data storage. mdpi.comresearchgate.net The formate ligand is relatively simple, and understanding how it mediates magnetic interactions between Tb³⁺ ions in a 3D framework is a fundamental research question. Exploring the synthesis of this compound structures that favor slow magnetic relaxation is a key unexplored avenue.

Theranostic Radiopharmaceuticals : A highly promising and rapidly developing frontier for terbium is in nuclear medicine. frontiersin.orgnih.gov The element possesses a "quadruplet" of radioisotopes (¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, ¹⁶¹Tb) with ideal properties for theranostics—an approach that combines diagnosis (imaging) and therapy for diseases like cancer. frontiersin.orgnih.gov For example, ¹⁶¹Tb is seen as a promising alternative to ¹⁷⁷Lu for therapeutic purposes. rsc.orgnih.gov The development of this compound using these isotopes could lead to new radiopharmaceutical agents, assuming the compound can be prepared with the necessary purity and stability for in vivo applications.

| Research Frontier | Unexplored Potential of this compound | Key Driver | Reference |

|---|---|---|---|

| Luminescent Sensors | Development of temperature- or chemical-sensitive sensors based on luminescence quenching or enhancement. | Strong and stable green emission characteristic of the Tb³⁺ ion. | researchgate.netnih.gov |

| Molecular Magnetism | Investigation as a potential single-molecule magnet (SMM) or a node in a magnetic metal-organic framework. | High magnetic anisotropy of the Tb³⁺ ion. | mdpi.comresearchgate.net |

| Nuclear Medicine | Use of its radioisotopes (e.g., ¹⁶¹Tb) in formate-based compounds for targeted cancer therapy and imaging (theranostics). | Unique decay properties of terbium's radioisotopes suitable for both therapy and diagnosis. | frontiersin.orgnih.govenergy.gov |

Challenges and Opportunities for Future Development

While the potential is significant, realizing the promise of this compound and related materials requires addressing several key challenges, each of which presents a research opportunity.

Synthesis and Purification : A primary challenge is the controlled synthesis of pure, crystalline this compound. Often, syntheses involving lanthanides and simple carboxylates can yield mixed-ligand phases or hydrated products. nih.govresearchgate.net Developing robust synthetic protocols to reliably produce the target compound is a crucial first step. A major hurdle in the broader field is the separation of adjacent lanthanides due to their similar chemical properties. rsc.orgnih.gov This is particularly relevant for producing high-purity terbium compounds from mineral sources or for purifying medical isotopes like ¹⁶¹Tb from gadolinium targets. rsc.orgnih.gov Novel separation techniques, such as those involving the electrochemical oxidation of Tb³⁺ to Tb⁴⁺ to alter its chemical behavior, represent a significant opportunity for advancement. rsc.orgnih.gov

Production of Medical Isotopes : The production of terbium's medical radioisotopes in sufficient quantities for clinical use is a major challenge. frontiersin.orgnih.govresearchgate.net Current methods face limitations related to the need for highly enriched targets, the availability of high-energy cyclotrons, and the lack of widespread isotope separation facilities coupled with accelerators. frontiersin.orgnih.govresearchgate.net Overcoming these technological and logistical hurdles is critical for the entire field of terbium-based theranostics. This presents an opportunity for innovation in targetry, accelerator technology, and radiochemical separation processes.

Fundamental Understanding and Modeling : There is a significant opportunity to develop a deeper fundamental understanding of the structure-property relationships in this compound. This includes elucidating the precise mechanisms of energy transfer that lead to its luminescence and the nature of magnetic coupling through the formate bridges. Advanced computational modeling, such as density functional theory (DFT), could be employed to predict crystal structures, electronic properties, and magnetic behavior, thereby guiding synthetic efforts toward materials with desired functionalities.

Q & A

Q. What are the standard methodologies for synthesizing terbium(3+) triformate, and how can purity be validated?

this compound synthesis typically involves reacting terbium salts (e.g., terbium nitrate hexahydrate ) with formic acid under controlled pH and temperature. A common approach includes:

- Dissolving terbium oxide (Tb₄O₇) in concentrated formic acid under reflux.

- Precipitation via slow evaporation or solvent diffusion. Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and Fourier-transform infrared spectroscopy (FTIR) to verify formate ligand coordination .

| Key Parameters | Typical Values |

|---|---|

| Reaction temperature | 60–80°C |

| pH range | 3.5–4.5 |

| Yield (crystalline form) | 70–85% |

Q. How does the coordination environment of this compound influence its photoluminescence properties?

The luminescence of Tb³⁺ arises from 4f-4f transitions, but emission intensity and wavelength depend on ligand field effects. Formate ligands act as sensitizers, transferring energy to Tb³⁺ via the Dexter mechanism . Key factors include:

- Ligand symmetry : Distortions in the Tb³⁺ coordination sphere (e.g., Jahn-Teller effects) alter transition probabilities.

- Codopants : Oxygen or fluorine codopants improve energy transfer efficiency by modifying the local electronic environment . Time-resolved emission spectroscopy (TRES) is critical for resolving multi-exponential decay kinetics in heterogeneous systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in luminescence efficiency data for this compound across different matrices (e.g., ZnS vs. Y zeolites)?

Contradictions often stem from matrix-induced variations in crystal field splitting and energy transfer pathways. Methodological steps include:

- Triangulation : Combine XRD, electron paramagnetic resonance (EPR), and luminescence lifetime measurements to correlate structural defects with emission properties .

- Comparative studies : Systematically vary matrix composition (e.g., ZnS vs. SiO₂) while keeping Tb³⁺ concentration constant.

- Data normalization : Express efficiency relative to activator concentration and matrix absorption coefficients .

| Matrix | Luminance (cd/m²) | Efficiency (lm/W) | Dominant Emission (nm) |

|---|---|---|---|

| ZnS:Tb | 70–120 | 0.6–1.7 | 540–550 (⁵D₄→⁷F₅) |

| Y Zeolite | 30–50 | 0.2–0.5 | 545–555 (⁵D₄→⁷F₅) |

Q. What experimental strategies optimize this compound for energy-transfer applications (e.g., electroluminescent devices)?

Advanced optimization involves:

- Codoping : Introduce F⁻ or O²⁻ to compensate for oxidation state mismatches and enhance Tb³⁺ substitution in host lattices .

- Layer-by-layer deposition : Use atomic layer deposition (ALD) with terbium β-diketonate precursors to control film thickness and minimize quenching .

- Kinetic modeling : Simulate electrodeposition processes to predict alloy composition (e.g., Tb-Co thin films) and interfacial stability .

Example Workflow :

- Synthesize Tb(formate)₃ with codopants.

- Characterize energy transfer using Förster resonance energy transfer (FRET) assays.

- Validate device performance via luminance-efficiency curves under AC/DC driving conditions .

Q. How should researchers address discrepancies in terbium ion substitution limits across different host materials?

Substitution limits depend on ionic radius mismatch (e.g., Tb³⁺ ≈ 1.04 Å vs. Zn²⁺ ≈ 0.74 Å) and charge compensation mechanisms. Methodological approaches include:

- Rietveld refinement : Quantify lattice parameter changes in XRD data to assess substitution feasibility.

- Ab initio calculations : Use density functional theory (DFT) to model defect formation energies in terbium-doped systems.

- Comparative spectroscopy : Analyze emission line broadening in photoluminescence spectra to detect lattice strain .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing time-resolved photoluminescence data in terbium complexes?

- Maximum entropy (MaxEnt) analysis : Preferred over global exponential fitting (GExpNLLS) for robustness in nonideal conditions (e.g., overlapping decay components) .

- Triangulation : Cross-validate results using TRES, steady-state emission, and lifetime measurements to account for matrix heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.